12-Phosphonododecylazanium;chloride
Description
12-Phosphonododecylazanium chloride is a quaternary ammonium compound characterized by a 12-carbon alkyl chain (dodecyl group), a phosphonate (-PO(OH)₂) functional group, and a chloride counterion. This structure confers unique surfactant, chelating, and antimicrobial properties, making it applicable in industrial water treatment, corrosion inhibition, and biomedical formulations . Its phosphonate moiety enhances metal-binding capacity compared to simpler quaternary ammonium salts, while the dodecyl chain contributes to amphiphilic behavior.
Properties
IUPAC Name |
12-phosphonododecylazanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28NO3P.ClH/c13-11-9-7-5-3-1-2-4-6-8-10-12-17(14,15)16;/h1-13H2,(H2,14,15,16);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIHZAPKEFUYRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCP(=O)(O)O)CCCCC[NH3+].[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H29ClNO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-Phosphonododecylazanium;chloride typically involves the reaction of dodecylamine with phosphonic acid, followed by the addition of hydrochloric acid to form the chloride salt. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
12-Phosphonododecylazanium;chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The chloride ion can be substituted with other anions or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted phosphonododecylazanium compounds .
Scientific Research Applications
12-Phosphonododecylazanium;chloride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biological systems and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, although it is not currently used in approved drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 12-Phosphonododecylazanium;chloride involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate various biochemical pathways, leading to changes in cellular functions. The specific molecular targets and pathways depend on the context of its application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bis(2-hexadecanoyloxyethyl)-dimethylazanium Chloride
- Structure: Features two ester-linked hexadecanoyl (C16) chains and a dimethylazanium core .
- Key Differences: Functional Groups: Lacks a phosphonate group; instead, it contains ester linkages, which are more prone to hydrolysis under acidic or alkaline conditions. Chain Length: Longer hydrophobic chains (C16 vs. C12) enhance micelle stability but reduce water solubility. Applications: Primarily used in fabric softeners and emulsifiers due to its ester-based surfactant properties, unlike the metal-chelating role of 12-phosphonododecylazanium chloride .
Benzyl-Heptadecyl-Dimethylazanium Chloride
- Structure : Combines a benzyl aromatic ring with a heptadecyl (C17) chain .
- Key Differences: Aromatic vs. Phosphonate Groups: The benzyl group provides π-π stacking interactions, favoring use in organic synthesis, whereas the phosphonate in 12-phosphonododecylazanium chloride enables coordination chemistry. Chain Rigidity: The rigid benzyl group reduces conformational flexibility compared to the linear dodecyl chain.
Cetylpyridinium Chloride
- Structure : Contains a pyridinium ring and a cetyl (C16) chain .
- Key Differences :
- Antimicrobial Efficacy : The pyridinium ring offers broader-spectrum antimicrobial activity compared to phosphonate-containing quaternary salts, which are more niche in metal-ion sequestration.
- Solubility : Higher water solubility due to the smaller head group (pyridinium vs. phosphonate).
Physicochemical and Functional Comparison
| Property | 12-Phosphonododecylazanium Chloride | Bis(2-hexadecanoyloxyethyl)-dimethylazanium Chloride | Cetylpyridinium Chloride |
|---|---|---|---|
| Molecular Formula | C₁₂H₂₈NO₃P·Cl | C₃₆H₇₂NO₄·Cl | C₂₁H₃₈N·Cl |
| Hydrophobic Chain Length | C12 | C16 (x2) | C16 |
| Critical Micelle Concentration (CMC) | 0.8 mM (estimated) | 0.2 mM | 0.1 mM |
| Key Functional Group | Phosphonate (-PO(OH)₂) | Ester (-COO-) | Pyridinium |
| Primary Application | Corrosion inhibition, metal chelation | Fabric softeners | Oral antiseptics |
| Thermal Stability | High (decomposes >250°C) | Moderate (ester hydrolysis at >150°C) | High (>300°C) |
Data synthesized from structural analogs .
Analytical and Stability Profiles
12-Phosphonododecylazanium chloride shares analytical methodologies with other quaternary ammonium chlorides, such as:
- Spectroscopy : Infrared (IR) peaks at 1150 cm⁻¹ (P=O stretch) and 2900 cm⁻¹ (C-H alkyl) distinguish it from benzyl-heptadecyl analogs .
- Chromatography : Reverse-phase HPLC with UV detection (210 nm) effectively separates it from cetylpyridinium chloride due to differences in hydrophobicity .
- Stability : The phosphonate group improves resistance to oxidative degradation compared to ester-containing analogs, which degrade via hydrolysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
